cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738554
InChI: InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC(C1)C#N
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13738554

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name tert-butyl N-[(1R,3S)-3-cyanocyclohexyl]carbamate
Standard InChI InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Standard InChI Key KODINHTWTSHDJW-VHSXEESVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C#N
SMILES CC(C)(C)OC(=O)NC1CCCC(C1)C#N
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC(C1)C#N

Introduction

Structural and Stereochemical Analysis

The compound’s core structure consists of a cyclohexane ring with substituents at the 1- and 3-positions. The tert-butyl carbamate group at position 1 acts as a protective moiety for the amine, while the cyano group at position 3 introduces electron-withdrawing properties that influence reactivity. The cis-configuration ensures both substituents reside on the same face of the cyclohexane ring, creating a defined spatial arrangement critical for molecular interactions.

Synthetic Routes and Optimization

Boc Protection Strategies

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions. A representative synthesis begins with cis-3-cyano-cyclohexylamine, which is treated with Boc2O\text{Boc}_2\text{O} in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields exceeding 70% are achievable at 0–25°C over 12–24 hours .

Stereocontrol and Purification

Maintaining the cis-configuration during synthesis requires careful control of reaction conditions. Mitsunobu reactions employing triphenylphosphine and diethyl azodicarboxylate (DEAD) have been reported for analogous cyclohexyl systems, enabling inversion-free coupling of hydroxyl precursors . Chromatographic purification on silica gel with ethyl acetate/hexane gradients (30–80%) effectively isolates the target compound while preserving stereochemical integrity.

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc2O\text{Boc}_2\text{O}, DMAP, THF, 25°C73%
Cyclohexane FunctionalizationDEAD, PPh₃, 0°C → RT56%

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but limited aqueous solubility (2.1 mg/mL at 25°C) . Stability studies indicate decomposition above 150°C, with the Boc group undergoing cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 1.46 (s, 9H, Boc CH₃)

  • δ 2.34–2.46 (m, 2H, cyclohexyl H)

  • δ 3.85 (s, 1H, NH)

  • δ 4.70–4.87 (m, 1H, cyclohexyl H adjacent to CN)

IR (KBr):

  • 2978 cm⁻¹ (C-H stretch, tert-butyl)

  • 2245 cm⁻¹ (C≡N stretch)

  • 1695 cm⁻¹ (C=O, carbamate)

Pharmacological Relevance

Drug Intermediate Applications

As a Boc-protected amine, this compound facilitates peptide coupling reactions without side reactions. Its cyclohexyl core provides rigidity to drug candidates, enhancing target binding affinity. Recent studies highlight its use in synthesizing hepatitis C virus NS3/4A protease inhibitors, where the cis-cyano group improves metabolic stability by resisting cytochrome P450 oxidation .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Properties

Compoundlog PSolubility (mg/mL)Bioavailability
cis-(3-Cyano-cyclohexyl)-Boc1.852.1High
trans-(3-Hydroxy-cyclobutyl)-Boc0.999.7Moderate
tert-Butyl (3-CN-cyclopentyl)-Boc2.191.8Low

The cis-cyclohexyl derivative demonstrates superior bioavailability compared to cyclopentyl analogs, attributed to enhanced membrane permeability from its larger ring system .

Industrial and Research Applications

Material Science

In polymer chemistry, the compound serves as a monomer for polyurethanes, imparting hydrolytic stability through its hydrophobic tert-butyl group.

Analytical Reference Standards

High-purity batches (≥98% by HPLC) are used to calibrate LC-MS systems for quantifying Boc-protected amines in biological matrices.

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